Methyl 2-[2-(dimethylamino)ethoxy]benzoate
Overview
Description
Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a chemical compound that has been studied for its potential use in the synthesis of various heterocyclic systems. This compound is structurally related to methyl 2-benzoylamino-3-dimethylaminopropenoate, which has been extensively researched for its reactivity and utility in creating polyfunctional heterocyclic compounds .
Synthesis Analysis
The synthesis of related compounds such as methyl 2-benzoylamino-3-dimethylaminopropenoate has been achieved through the reaction of methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates with other reagents to create multifunctional compounds that serve as versatile synthons for the preparation of various heterocyclic systems . Another related compound, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, was prepared from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane .
Molecular Structure Analysis
The molecular structure of methyl 2-[2-(dimethylamino)ethoxy]benzoate is not directly discussed in the provided papers. However, the structure of similar compounds has been manipulated to create a variety of heterocyclic systems, indicating a level of flexibility and reactivity in the molecular framework that allows for the formation of complex structures .
Chemical Reactions Analysis
Methyl 2-benzoylamino-3-dimethylaminopropenoate has been shown to react with heterocyclic compounds containing an active methylene group or potential methylene group in the ring system to afford benzoylamino substituted pyranopyrimidinones, pyranopyrazolones, and 2H-1-benzopyranone derivatives . It also reacts with carbocyclic and heterocyclic 1,3-diketones to give various fused pyranones . Additionally, this compound has been used in reactions with heteroarylhydrazines to form hydrazonopropanoates and phenylpyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-[2-(dimethylamino)ethoxy]benzoate are not explicitly detailed in the provided papers. However, the related compound 2-ethylhexyl 4-(N,N-dimethylamino)benzoate has been studied for its UV filter properties in cosmetics, indicating that derivatives of this compound may possess useful physical and chemical characteristics for industrial applications . The inclusion of 2-ethylhexyl-4-(N,N-dimethylamino)-benzoate into modified β-cyclodextrins has been studied, showing enhanced water solubility and stability, which could suggest similar properties for methyl 2-[2-(dimethylamino)ethoxy]benzoate when included in such complexes .
Scientific Research Applications
Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate has been used in the synthesis of heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other complex structures, demonstrating its utility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
A method for determining 2-ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate in sunscreens and cosmetics, a contaminant in products containing 2-ethylhexyl 4-(N,N-dimethylamino) benzoate, was developed. This highlights the importance of monitoring cosmetic products for harmful substances (Chou, Yates, Havery, & Wenninger, 1995).
The fluorescence properties of methyl 4-(N,N-dimethylamino)benzoate in various solvents were studied, indicating its potential in photophysical research (Revill & Brown, 1992).
Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a related compound, serves as a versatile synthon for preparing polysubstituted heterocyclic systems, underscoring the importance of these compounds in chemical synthesis (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
The inclusion of 2′-ethylhexyl-4-(N,N-dimethylamino)-benzoate into modified β-cyclodextrins was examined, revealing its potential in forming stable inclusion complexes, which is significant in the field of supramolecular chemistry (Du, Zhou, Tao, Wang, & Chen, 2006).
Ethyl 2-benzoyl-3-dimethylaminopropenoate and related compounds have been used in peptide synthesis, indicating their role in the synthesis of bioactive molecules (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).
properties
IUPAC Name |
methyl 2-[2-(dimethylamino)ethoxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(2)8-9-16-11-7-5-4-6-10(11)12(14)15-3/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHIRPUVYUUCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572309 | |
Record name | Methyl 2-[2-(dimethylamino)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(dimethylamino)ethoxy]benzoate | |
CAS RN |
18167-29-8 | |
Record name | Methyl 2-[2-(dimethylamino)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.